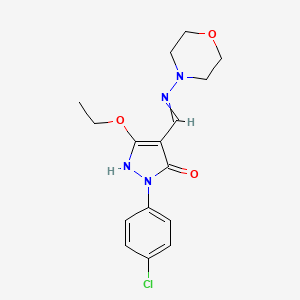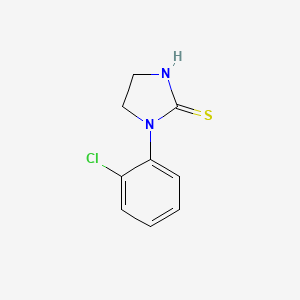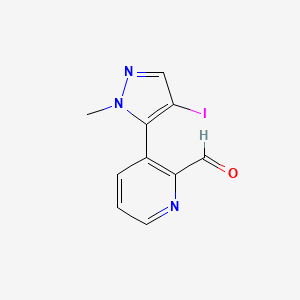![molecular formula C14H13BN2O4S B14111642 {1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid](/img/structure/B14111642.png)
{1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a pyrrolo[3,2-b]pyridine ring system, which is further substituted with a 4-methylphenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the boronic acid group and the 4-methylphenylsulfonyl group. Key steps may include:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boronic Acid Group: This step often involves borylation reactions using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new C-C or C-N bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently used with boronic acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonyl group can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds.
Biology and Medicine
In biological and medical research, this compound may be explored for its potential as a pharmacophore. The unique combination of functional groups could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts, due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of {1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid depends on its specific application. In the context of drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with active site residues, while the sulfonyl group may enhance binding affinity through electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
Pyrrolo[3,2-b]pyridine Derivatives: Compounds with similar core structures but different substituents, affecting their reactivity and applications.
Sulfonyl-Substituted Compounds: Molecules with sulfonyl groups that exhibit similar chemical properties.
Uniqueness
The uniqueness of {1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications. The presence of both a boronic acid and a sulfonyl group allows for versatile chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H13BN2O4S |
|---|---|
Molekulargewicht |
316.1 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-12(15(18)19)14-13(17)3-2-8-16-14/h2-9,18-19H,1H3 |
InChI-Schlüssel |
XEVJDIUVZSYHGD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(C2=C1N=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14111583.png)
![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![3-benzyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111588.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
![ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate](/img/structure/B14111602.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14111604.png)
![N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B14111605.png)
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14111607.png)


![(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14111612.png)
![7-Bromo-1-(4-ethoxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111614.png)
